N-Boc-2-(3'-Chlorophenyl)-L-glycine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(3’-Chlorophenyl)-L-glycine typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection is achieved using tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for N-Boc-2-(3’-Chlorophenyl)-L-glycine are similar to laboratory synthesis but are scaled up. The process involves the same protection of the amino group, followed by purification steps such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-Boc-2-(3’-Chlorophenyl)-L-glycine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acidic conditions, such as trifluoroacetic acid in dichloromethane.
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Deprotected Glycine Derivatives: Resulting from the removal of the Boc group.
Substituted Glycine Derivatives: Formed by replacing the chloro group with other functional groups.
Scientific Research Applications
N-Boc-2-(3’-Chlorophenyl)-L-glycine is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of N-Boc-2-(3’-Chlorophenyl)-L-glycine involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
N-Boc-2-(3’-Chlorophenyl)-DL-glycine: A racemic mixture of the compound.
N-Boc-2-(3’-Bromophenyl)-L-glycine: Similar structure with a bromine atom instead of chlorine.
N-Boc-2-(3’-Fluorophenyl)-L-glycine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: N-Boc-2-(3’-Chlorophenyl)-L-glycine is unique due to its specific substitution pattern and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions .
Properties
IUPAC Name |
(2S)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMKFLAFNZFBBB-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428022 |
Source
|
Record name | N-Boc-2-(3'-Chlorophenyl)-L-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217643-80-5 |
Source
|
Record name | N-Boc-2-(3'-Chlorophenyl)-L-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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